1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-methyl-1H-pyrazol-4-yl group attached to a propanol backbone through a methylamino linkage. The compound’s unique structure imparts it with various chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the propanol group: The methylated pyrazole is reacted with 3-chloropropanol in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol can be compared with other pyrazole derivatives, such as:
1-methyl-3-phenyl-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
1-phenyl-3-(2-thienyl)-1H-pyrazole: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(12)3-9-4-8-5-10-11-7(8)2/h5-6,9,12H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
DTQQJCBVNAEHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCC(C)O |
Origin of Product |
United States |
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